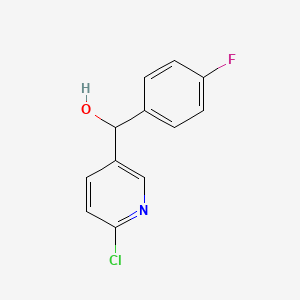

6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol

Description

6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a substituted pyridine derivative characterized by:

- A pyridine ring with a chlorine atom at position 5.

- A 4-fluorophenyl group attached to the alpha carbon of the methanol substituent at position 3.

- A hydroxyl (-OH) group on the methanol moiety.

Such steric effects likely apply to the target compound as well.

Properties

CAS No. |

80100-31-8 |

|---|---|

Molecular Formula |

C12H9ClFNO |

Molecular Weight |

237.66 g/mol |

IUPAC Name |

(6-chloropyridin-3-yl)-(4-fluorophenyl)methanol |

InChI |

InChI=1S/C12H9ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7,12,16H |

InChI Key |

WFNZDDQFMVDKTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CN=C(C=C2)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde, while reduction could produce 6-chloro-alpha-(4-fluorophenyl)-3-pyridinemethane.

Scientific Research Applications

6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

*Calculated based on substituent additions.

Key Observations:

- Steric and Conformational Differences : The 4-fluorophenyl group in the target compound introduces significant steric hindrance, as seen in metalloporphyrins with similar substituents . This contrasts with simpler derivatives like nicotinyl alcohol, which lacks bulky groups .

- Electron Effects: The chlorine atom at C6 and fluorine on the phenyl ring enhance electron-withdrawing properties compared to non-halogenated analogues. This may stabilize the compound in biological systems or during synthesis .

Biological Activity

6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a compound of interest due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs) and its implications in therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic benefits.

Overview of Biological Activity

The compound has been identified as a positive allosteric modulator of the α7 nAChR subtype. This receptor is implicated in several neurological functions and disorders, making it a target for drug development aimed at conditions such as Alzheimer's disease and schizophrenia.

This compound enhances the activity of nAChRs by increasing the efficacy of acetylcholine, the endogenous ligand. This modulation occurs without directly activating the receptor, which is characteristic of allosteric modulators. The compound's activity was assessed using Xenopus oocytes expressing human α7 nAChRs, revealing significant enhancements in receptor response when tested alongside acetylcholine.

Table 1: In Vitro Activity of this compound

| Compound | EC50 (µM) | Max. Modulation (%) |

|---|---|---|

| This compound | 0.18 | 1200 |

The data indicates a potent modulation effect with an EC50 value of , suggesting high efficacy at low concentrations. The maximum modulation observed was , indicating a substantial increase in receptor activity compared to baseline levels.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure significantly affect the biological activity of related compounds. For instance, variations in the substituent groups on the pyridine ring and phenyl moiety can enhance or diminish receptor interaction.

Key Findings:

- Substituent Variations : Compounds with larger alkyl groups generally exhibited increased potency.

- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring contributed to improved receptor modulation.

- Ethoxy Group Influence : The ethoxy group was found to be crucial for maintaining activity; its replacement often resulted in loss of efficacy.

Therapeutic Implications

Given its role as a positive allosteric modulator, this compound holds promise for therapeutic applications in treating cognitive disorders. Studies suggest that enhancing α7 nAChR function may improve cognitive deficits associated with neurodegenerative diseases.

Case Studies

- Cognitive Enhancement : In animal models, compounds similar to this compound demonstrated improvements in memory and learning tasks, supporting their potential use in cognitive enhancement therapies.

- Neuroprotective Effects : Preliminary studies indicated that modulation of α7 nAChRs could confer neuroprotective effects against excitotoxicity, which is relevant in conditions like Alzheimer's disease.

Q & A

Basic: What are the established synthetic routes for 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol, and what key reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. A common route starts with 3-pyridinemethanol derivatives, where the 6-chloro and 4-fluorophenyl groups are introduced sequentially. For example:

- Step 1: React 3-hydroxymethylpyridine with a chlorinating agent (e.g., POCl₃) to introduce the 6-chloro group .

- Step 2: Couple the intermediate with 4-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF/water at 80–100°C .

Key factors include: - Catalyst loading : Excess Pd can lead to byproducts.

- Solvent polarity : DMF enhances reactivity but may require purification via column chromatography .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and confirms fluorine incorporation (e.g., ¹⁹F NMR δ ≈ -110 ppm for para-fluorophenyl) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₀ClFNO⁺ requires m/z 256.0404) .

- X-ray crystallography : Resolves stereochemistry; related compounds show intermolecular hydrogen bonding between the hydroxymethyl group and pyridine nitrogen (e.g., reports a similar structure with d(O–H···N) = 2.65 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Standardized assays : Replicate experiments in identical cell lines (e.g., HepG2 for cytotoxicity) with controlled pH and temperature.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dechlorinated byproducts from incomplete substitution) .

- Meta-analysis : Compare IC₅₀ values across studies; adjust for variables like serum concentration in cell cultures .

Advanced: What computational strategies predict the compound's pharmacokinetic properties and target binding?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to targets like GABA receptors; prioritize poses with ΔG < -7 kcal/mol .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability (e.g., logP ≈ 2.5 suggests moderate CNS penetration) .

Intermediate: What are the common synthetic impurities, and how are they characterized?

Methodological Answer:

- Byproducts :

- 6-Chloro-3-pyridinemethanol (incomplete coupling): Detected via HPLC (retention time ≈ 3.2 min vs. 4.5 min for target compound) .

- Di-fluorophenyl adducts : Identified by ¹⁹F NMR splitting patterns .

- Mitigation : Optimize reaction time (≥12 hours for Suzuki coupling) and use scavengers (e.g., polymer-bound thiourea to remove excess Pd) .

Advanced: How does the stereochemistry of the alpha-(4-fluorophenyl) group affect biological activity?

Methodological Answer:

- Enantioselective synthesis : Use chiral ligands (e.g., BINAP) in asymmetric catalysis to isolate (R)- and (S)-enantiomers .

- Activity comparison : Test enantiomers in kinase inhibition assays; e.g., (R)-enantiomers of analogous compounds show 10-fold higher potency due to steric complementarity in hydrophobic binding pockets .

- Chiral HPLC : Utilize a Chiralpak AD-H column (hexane:isopropanol = 90:10) to confirm enantiomeric purity (>99% ee) .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Methodological Answer:

Key analogs include:

| Compound | Modifications | Activity Notes |

|---|---|---|

| 6-Bromo-analog | Br replaces Cl | Higher logP (3.1 vs. 2.5) but reduced solubility |

| 3-Fluorophenyl variant | Fluorine at meta position | 30% lower affinity for GABAₐ receptors |

| Hydroxymethyl → Carboxylic acid | Improved renal clearance but loss of blood-brain barrier penetration |

Advanced: What experimental designs are recommended for studying metabolic stability in vitro?

Methodological Answer:

- Liver microsome assays : Incubate compound (10 µM) with rat/human microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- Sampling intervals : Collect aliquots at 0, 15, 30, 60 minutes; analyze via LC-MS/MS.

- Data interpretation : Calculate t₁/₂ using nonlinear regression; t₁/₂ < 30 min suggests rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.